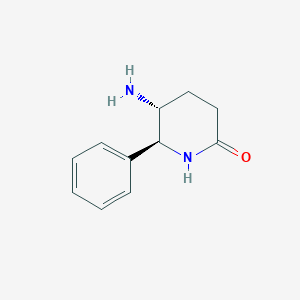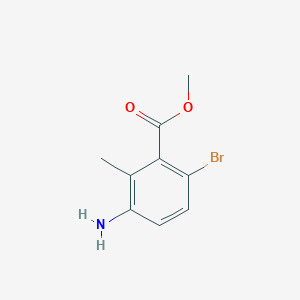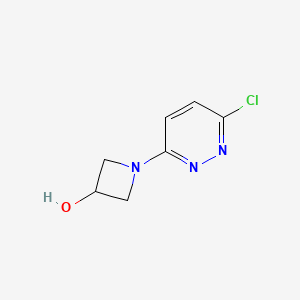![molecular formula C11H18N2O3 B1428731 Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis- CAS No. 165123-80-8](/img/structure/B1428731.png)
Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-
Overview
Description
Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- is a complex organic compound characterized by the presence of an ethanol backbone linked to a 4-amino-3-methoxyphenyl group through an imino bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- typically involves the reaction of 4-amino-3-methoxyaniline with an appropriate aldehyde or ketone to form the imine linkage. The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete reaction and high yield. The general reaction scheme can be represented as follows:
4-amino-3-methoxyaniline+aldehyde/ketone→Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis-
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
- Ethanol, 2,2’-[(4-amino-2-methoxyphenyl)imino]bis-
- Ethanol, 2,2’-[(4-amino-3-ethoxyphenyl)imino]bis-
Comparison: Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry and industrial applications.
This detailed overview provides a comprehensive understanding of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis-, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-methoxyanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11-8-9(2-3-10(11)12)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCXYRPPJMHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N(CCO)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
